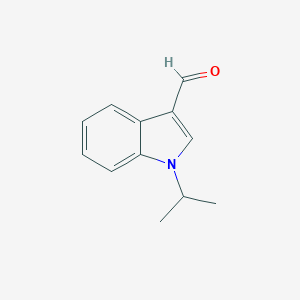

1-Isopropyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEECOZTYVNXNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355456 | |

| Record name | 1-Isopropyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151409-84-6 | |

| Record name | 1-(1-Methylethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151409-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-isopropyl-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and drug discovery. The guide is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles, making it an essential resource for researchers, scientists, and drug development professionals. The synthesis is presented as a two-step process commencing with the N-alkylation of indole, followed by a Vilsmeier-Haack formylation. This document emphasizes the causality behind experimental choices, offers a self-validating framework through detailed characterization, and is grounded in authoritative scientific literature.

Introduction and Significance

Indole-3-carbaldehyde and its derivatives are a class of organic compounds of significant interest due to their prevalence in biologically active molecules. The introduction of an isopropyl group at the N-1 position of the indole ring can modulate the molecule's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. This compound (C₁₂H₁₃NO, CAS: 151409-84-6) serves as a key building block for the synthesis of more complex heterocyclic systems and potential therapeutic agents.[1] This guide will delineate a reliable and well-established pathway for its synthesis, empowering researchers to confidently produce this valuable compound.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved in a two-step sequence. The first step involves the deprotonation of indole followed by an SN2 reaction with an isopropyl halide to yield the precursor, 1-isopropyl-1H-indole. The second step is the formylation of this N-substituted indole at the electron-rich C-3 position via the Vilsmeier-Haack reaction.

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 1-Isopropyl-1H-indole

The initial step focuses on the N-alkylation of the indole ring. The nitrogen atom of indole is weakly acidic and can be deprotonated by a strong base to form the indolide anion, a potent nucleophile. This anion then readily reacts with an alkyl halide in a nucleophilic substitution reaction.

Rationale for Experimental Choices

-

Base and Solvent: Sodium hydride (NaH) is a common and effective non-nucleophilic strong base for deprotonating indole. It reacts to form the sodium salt of indole and hydrogen gas, which evolves from the reaction mixture, driving the deprotonation to completion. Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it readily dissolves both the indole and the resulting indolide salt, facilitating a homogenous reaction environment.

-

Alkylating Agent: 2-Bromopropane is a suitable source of the isopropyl group. As a secondary halide, it is reactive enough for the SN2 reaction with the highly nucleophilic indolide anion.

Experimental Protocol

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Indole | C₈H₇N | 117.15 | 10 | 1.17 g |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 12 | 0.48 g |

| 2-Bromopropane | C₃H₇Br | 122.99 | 12 | 1.12 mL |

| Anhydrous DMF | C₃H₇NO | 73.09 | - | 20 mL |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | As needed |

| Diethyl Ether | C₄H₁₀O | 74.12 | - | As needed |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |

Procedure:

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.17 g, 10 mmol).

-

Add anhydrous DMF (20 mL) to dissolve the indole.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (0.48 g of 60% dispersion, 12 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.12 mL, 12 mmol) dropwise via the dropping funnel.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-isopropyl-1H-indole as a colorless oil.

Step 2: Vilsmeier-Haack Formylation of 1-Isopropyl-1H-indole

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide and phosphorus oxychloride.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

-

Electrophilic Aromatic Substitution: The electron-rich C-3 position of the 1-isopropyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate then undergoes elimination of a chloride ion and subsequent aromatization to form a stable iminium salt.

-

Hydrolysis: The reaction mixture is then quenched with water, and subsequent hydrolysis of the iminium salt under basic conditions yields the final product, this compound.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-isopropyl-1H-indole.

Experimental Protocol

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-Isopropyl-1H-indole | C₁₁H₁₃N | 159.23 | 5 | 0.80 g |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 6 | 0.56 mL |

| Anhydrous DMF | C₃H₇NO | 73.09 | - | 10 mL |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | - | As needed |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | As needed |

| Water | H₂O | 18.02 | - | As needed |

Procedure:

-

In a dry three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (10 mL) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (0.56 mL, 6 mmol) dropwise to the cold DMF with vigorous stirring.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 1-isopropyl-1H-indole (0.80 g, 5 mmol) in a small amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization of this compound

To ensure the identity and purity of the synthesized product, a comprehensive characterization using various spectroscopic techniques is essential. This serves as a self-validating system for the described protocol.

Predicted Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | -CHO |

| ~8.3 | d | 1H | H-4 |

| ~7.8 | s | 1H | H-2 |

| ~7.4 | m | 2H | H-5, H-6 |

| ~7.3 | d | 1H | H-7 |

| ~4.8 | septet | 1H | -CH(CH₃)₂ |

| ~1.6 | d | 6H | -CH(CH₃)₂ |

13C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O (aldehyde) |

| ~138.0 | C-7a |

| ~137.5 | C-2 |

| ~125.0 | C-3a |

| ~124.0 | C-4 |

| ~123.0 | C-6 |

| ~122.0 | C-5 |

| ~118.0 | C-3 |

| ~110.0 | C-7 |

| ~48.0 | -CH(CH₃)₂ |

| ~22.0 | -CH(CH₃)₂ |

FT-IR (KBr, cm-1):

-

~1650-1680 cm-1: Strong C=O stretching vibration of the aldehyde.

-

~2820 and ~2720 cm-1: C-H stretching of the aldehyde proton (Fermi resonance).

-

~1580-1600 cm-1: C=C stretching vibrations of the indole ring.

-

~2950-3000 cm-1: C-H stretching of the isopropyl group and aromatic rings.

Mass Spectrometry (EI):

-

m/z (%): 187 (M⁺), 172 (M⁺ - CH₃), 144 (M⁺ - C₃H₇).

Alternative Synthesis Pathways

While the Vilsmeier-Haack reaction is the most common and efficient method for the formylation of indoles, other methods exist, though they may have limitations for this specific substrate.

| Method | Reagents | Advantages | Disadvantages |

| Reimer-Tiemann Reaction | CHCl₃, NaOH | Uses readily available reagents. | Often results in a mixture of C-2 and C-3 formylation and can be low yielding. |

| Duff Reaction | Hexamethylenetetramine, acid | An alternative for formylation. | Generally less efficient than the Vilsmeier-Haack reaction for indoles. |

Conclusion

This technical guide has outlined a robust and reliable two-step synthesis of this compound. By providing a detailed experimental protocol, a thorough explanation of the underlying reaction mechanisms, and a comprehensive characterization framework, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The presented pathway, centered on the N-alkylation of indole and the subsequent Vilsmeier-Haack formylation, offers an efficient route to this important synthetic intermediate.

References

- Supporting Information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". [Journal Name, Year, Volume, Pages].

- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927, 60, 119–122.

- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.2000, 49, 1–330.

-

Organic Syntheses. Indole-3-aldehyde. [Link]

- Sundberg, R. J. Indoles; Academic Press: 1996.

- Heaney, H.; Ley, S. V. Comprehensive Organic Synthesis; Pergamon Press: 1991.

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

PubChem. 1H-Indole, 1-(1-methylethyl)-. [Link]

-

PubChem. Indole-3-carboxaldehyde. [Link]

Sources

An In-Depth Technical Guide to 1-Isopropyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Isopropyl-1H-indole-3-carbaldehyde (CAS Number: 151409-84-6), a synthetic indole derivative with significant potential in medicinal chemistry and drug discovery. By delving into its synthesis, analytical characterization, and prospective biological applications, this document serves as a critical resource for researchers engaged in the exploration of novel therapeutic agents. The indole scaffold is a privileged structure in pharmacology, and understanding the nuances of its derivatives is paramount for innovation in the field[1].

Introduction to this compound

This compound is a member of the N-alkylated indole-3-carbaldehyde family. Its core structure consists of a bicyclic indole ring system, featuring a formyl group at the C3 position and an isopropyl substituent on the indole nitrogen. This specific combination of functional groups imparts distinct physicochemical properties that influence its reactivity and biological interactions.

Chemical Identity and Properties:

| Property | Value | Source |

| CAS Number | 151409-84-6 | [2] |

| Molecular Formula | C₁₂H₁₃NO | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

The presence of the aldehyde group at the C3 position makes it a versatile intermediate for the synthesis of more complex heterocyclic systems through condensation and cyclization reactions. The N-isopropyl group, in contrast to a simple N-H, enhances the lipophilicity of the molecule, which can significantly impact its pharmacokinetic profile, including membrane permeability and metabolic stability.

Synthesis and Mechanism

The synthesis of this compound is most logically and efficiently achieved through a two-step process: the formylation of indole to produce the key intermediate, indole-3-carbaldehyde, followed by the N-alkylation with an isopropyl group.

Step 1: Synthesis of Indole-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indole. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃)[3][4].

Reaction Mechanism: The mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The electron-rich C3 position of the indole ring then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired indole-3-carbaldehyde[3].

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

-

Reagents: Indole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Sodium hydroxide (NaOH), Ice.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool DMF in an ice-salt bath.

-

Slowly add phosphorus oxychloride to the cooled DMF with continuous stirring to form the Vilsmeier reagent.

-

Dissolve indole in a separate portion of DMF and add this solution dropwise to the Vilsmeier reagent, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Quench the reaction by carefully adding the mixture to crushed ice.

-

Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the product precipitates.

-

Collect the crude indole-3-carbaldehyde by filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from ethanol[4].

-

Logical Workflow for Vilsmeier-Haack Reaction:

Caption: Workflow of Indole-3-carbaldehyde Synthesis.

Step 2: N-Isopropylation of Indole-3-carbaldehyde

With the indole-3-carbaldehyde precursor in hand, the final step is the introduction of the isopropyl group at the nitrogen atom. This is a standard N-alkylation reaction.

Reaction Rationale: The indole nitrogen is nucleophilic and can be alkylated using an appropriate electrophile, such as an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), in the presence of a base. The base is crucial for deprotonating the indole nitrogen, thereby increasing its nucleophilicity.

Experimental Protocol: N-Isopropylation

-

Reagents: Indole-3-carbaldehyde, 2-Bromopropane (or 2-Iodopropane), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetonitrile).

-

Procedure:

-

Dissolve indole-3-carbaldehyde in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir for a short period to facilitate the deprotonation of the indole nitrogen.

-

Add 2-bromopropane (or 2-iodopropane) to the reaction mixture.

-

Heat the reaction mixture under reflux and monitor its progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel[5].

-

Logical Workflow for N-Isopropylation:

Caption: N-Isopropylation of Indole-3-carbaldehyde.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Based on data from analogous N-alkylated indole-3-carbaldehydes, the following spectral features are anticipated[5].

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~8.3 | d | 1H | H-4 (Indole ring) |

| ~7.7 | s | 1H | H-2 (Indole ring) |

| ~7.3-7.4 | m | 3H | H-5, H-6, H-7 (Indole ring) |

| ~4.7-4.9 | septet | 1H | Methine proton of isopropyl group (-CH(CH₃)₂) |

| ~1.5 | d | 6H | Methyl protons of isopropyl group (-CH(CH₃)₂) |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde carbon (C=O) |

| ~138 | C-7a (Indole ring) |

| ~137 | C-2 (Indole ring) |

| ~125 | C-3a (Indole ring) |

| ~124 | C-4 (Indole ring) |

| ~123 | C-6 (Indole ring) |

| ~122 | C-5 (Indole ring) |

| ~118 | C-3 (Indole ring) |

| ~110 | C-7 (Indole ring) |

| ~49 | Methine carbon of isopropyl group |

| ~22 | Methyl carbons of isopropyl group |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 187.24. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Biological Activities and Applications in Drug Discovery

While specific biological studies on this compound are not extensively reported, the broader class of indole-3-carbaldehyde derivatives has demonstrated a wide spectrum of pharmacological activities. This suggests that the title compound is a promising candidate for further investigation.

-

Antibacterial and Antifungal Properties: The indole nucleus is a common motif in many natural and synthetic antimicrobial agents. Derivatives of indole-3-carbaldehyde have shown activity against various bacterial and fungal strains[1]. The increased lipophilicity due to the N-isopropyl group may enhance its ability to penetrate microbial cell membranes.

-

Neuroprotective and Anti-inflammatory Effects: Some indole derivatives exhibit neuroprotective properties by modulating various signaling pathways and reducing oxidative stress. Additionally, anti-inflammatory effects have been observed, potentially through the inhibition of inflammatory mediators[6].

-

Anticancer and Antioxidant Potential: The indole scaffold is present in numerous anticancer drugs. Indole-3-carbaldehyde derivatives have been investigated for their ability to induce apoptosis in cancer cells and for their antioxidant properties, which can mitigate cellular damage caused by reactive oxygen species[7].

The aldehyde functionality at the C3 position serves as a reactive handle for the synthesis of a diverse library of compounds, such as Schiff bases and chalcones, which can be screened for a wide range of biological activities[8].

Illustrative Signaling Pathway Involvement (Hypothetical):

Based on the known activities of indole derivatives, this compound could potentially modulate pathways such as the NF-κB signaling pathway, which is central to inflammation, or pathways involved in apoptosis in cancer cells.

Caption: Hypothetical Modulation of the NF-κB Pathway.

Conclusion

This compound is a synthetically accessible and versatile molecule with a high potential for further development in medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the known biological activities of the indole-3-carbaldehyde scaffold, makes it an attractive target for researchers. The analytical techniques described herein provide a robust framework for its characterization. Future studies should focus on the comprehensive evaluation of its biological properties to unlock its full therapeutic potential.

References

-

Supplementary Material - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.). Retrieved January 14, 2026, from [Link]

-

A UNIQUE APPROACH OF PREPARING 3,3-DISUBSTITUTED OXINDOLES FROM ACYCLIC TETRASUBSTITUTED ALDEHYDES. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and evaluation of N(1)-alkylindole-3-ylalkylammonium compounds as nicotinic acetylcholine receptor ligands - PubMed. (2012). Retrieved January 14, 2026, from [Link]

-

Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones | Semantic Scholar. (2009). Retrieved January 14, 2026, from [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

1H-Indole-3-carbaldehyde - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 14, 2026, from [Link]

-

Design, synthesis of novel N prenylated indole-3-carbazones and evaluation of in vitro cytotoxicity and 5-LOX inhibition activities - Arabian Journal of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 14, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-1H-indole-3-carbaldehyde

This guide provides an in-depth analysis of the spectroscopic data for 1-Isopropyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are grounded in established analytical chemistry principles, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Spectroscopic Analysis

This compound belongs to the indole family, a core scaffold in numerous biologically active compounds. The precise characterization of its chemical structure is paramount for understanding its reactivity, developing synthetic routes, and interpreting its biological activity. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering definitive evidence of the compound's identity, purity, and electronic properties. This guide will dissect the expected spectroscopic signatures of this molecule, drawing upon comparative data from closely related analogs to provide a robust analytical framework.

The molecular structure, with its key functional groups—the indole ring, the N-isopropyl substituent, and the C3-carbaldehyde—gives rise to a unique set of spectroscopic data. Understanding the interplay of these groups is crucial for accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ can be useful for observing exchangeable protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (often several hundred to thousands) to obtain adequate signal intensity.

-

¹H NMR Spectral Analysis: A Predictive Approach

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~10.0 | s | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the indole ring. This is consistent with related compounds like 1-methyl-1H-indole-3-carbaldehyde (δ 10.01)[1]. |

| ~8.3 | d | 1H | H-4 | This proton is deshielded by the anisotropic effect of the adjacent aldehyde group. It will appear as a doublet due to coupling with H-5. |

| ~7.8 | s | 1H | H-2 | The proton at the C2 position is a singlet and is typically found downfield due to its position adjacent to the nitrogen and within the aromatic system. |

| ~7.3-7.4 | m | 3H | H-5, H-6, H-7 | The protons on the benzene portion of the indole ring will appear as a complex multiplet in this region, consistent with other N-substituted indole-3-carbaldehydes[1]. |

| ~4.8 | sept | 1H | N-CH(CH₃)₂ | This methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons. Its chemical shift is influenced by the adjacent nitrogen atom. |

| ~1.6 | d | 6H | N-CH(CH₃)₂ | The six methyl protons of the isopropyl group will appear as a doublet due to coupling with the methine proton. This signal is a key identifier for the N-isopropyl substituent. |

Diagram 1: Key ¹H NMR Correlations

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectral Analysis: A Predictive Approach

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The presence of the isopropyl group will introduce two distinct signals in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~185.0 | C=O | The aldehyde carbonyl carbon is characteristically found at a very low field. This is similar to the value of 184.4 ppm observed for 1-methyl-1H-indole-3-carbaldehyde[1]. |

| ~138.0 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~137.5 | C-2 | The C-2 carbon is typically downfield in N-substituted indoles. |

| ~125.0 | C-3a | Quaternary carbon adjacent to the N-isopropyl group. |

| ~124.0 | C-4 | Aromatic CH carbon. |

| ~123.0 | C-5 | Aromatic CH carbon. |

| ~122.0 | C-6 | Aromatic CH carbon. |

| ~118.0 | C-3 | The carbon bearing the aldehyde group. |

| ~110.0 | C-7 | Aromatic CH carbon, typically the most upfield of the benzene ring carbons. |

| ~49.0 | N-CH(CH₃)₂ | The methine carbon of the isopropyl group, shifted downfield by the adjacent nitrogen. |

| ~22.0 | N-CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol for IR Data Acquisition

Methodology:

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet or as a thin film on a salt plate (NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

IR Spectral Analysis

The IR spectrum of this compound will be dominated by the stretching frequencies of the C=O, C-H, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2970-2870 | C-H stretch | Aliphatic C-H (isopropyl) |

| ~2850, ~2750 | C-H stretch | Aldehyde C-H (Fermi doublet) |

| ~1660-1680 | C=O stretch | Conjugated Aldehyde |

| ~1600, ~1470 | C=C stretch | Aromatic C=C |

| ~1350 | C-N stretch | Aromatic C-N |

The most diagnostic peak in the IR spectrum will be the strong absorption from the conjugated aldehyde C=O stretch, expected around 1660-1680 cm⁻¹. This is a lower frequency than a typical aliphatic aldehyde due to the conjugation with the indole ring system, which weakens the C=O bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

Methodology:

-

Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography.

Mass Spectrum Analysis

The molecular formula of this compound is C₁₂H₁₃NO.[2]

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Rationale |

| 187.10 | [M]⁺ | The molecular ion peak, corresponding to the exact mass of the compound. |

| 188.11 | [M+H]⁺ | The protonated molecular ion, which is often the base peak in ESI-MS. |

| 172.08 | [M-CH₃]⁺ | Loss of a methyl group from the isopropyl substituent. |

| 144.08 | [M-C₃H₇]⁺ | Loss of the entire isopropyl group. |

Diagram 2: Key Mass Spectrometry Fragmentation Pathway

Sources

An In-Depth Technical Guide to 1-Isopropyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Isopropyl-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its significance as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of this indole derivative in their research endeavors.

Core Molecular and Physicochemical Profile

This compound is an N-substituted derivative of the naturally occurring indole-3-carbaldehyde. The introduction of an isopropyl group at the N1 position significantly modifies the molecule's steric and electronic properties, influencing its reactivity and biological activity.

Key Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| CAS Number | 151409-84-6 | [1] |

| Predicted Boiling Point | 325.6 ± 15.0 °C | |

| Predicted Density | 1.06 ± 0.1 g/cm³ | |

| Appearance | Expected to be a solid |

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[2][3] The aldehyde functionality at the C3 position is a versatile chemical handle for further molecular elaboration, while the N-isopropyl group can influence receptor binding and metabolic stability.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the N-alkylation of the parent indole-3-carbaldehyde. This protocol is based on established methodologies for the N-alkylation of indoles, a common and reliable transformation in organic synthesis.[4][5]

Experimental Protocol: N-Alkylation of Indole-3-carbaldehyde

Objective: To synthesize this compound from indole-3-carbaldehyde and an isopropyl halide.

Materials:

-

Indole-3-carbaldehyde

-

2-Bromopropane (or 2-iodopropane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-carbaldehyde (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the indole-3-carbaldehyde in anhydrous DMF or ACN. Add a suitable base, such as potassium carbonate (2.0-3.0 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care).

-

Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane or 2-iodopropane (1.5-2.0 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to ensure completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, particularly crucial when using highly reactive bases like sodium hydride.

-

Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the quenching of the base and ensure efficient deprotonation of the indole nitrogen.

-

Choice of Base: Potassium carbonate is a milder and safer base suitable for this reaction. Sodium hydride, a stronger base, can lead to faster reaction times but requires more stringent anhydrous conditions.

-

Excess Alkylating Agent: A slight excess of the isopropyl halide is used to drive the reaction to completion.

-

Purification: Column chromatography is essential to separate the desired N-alkylated product from any unreacted starting material and potential C-alkylated byproducts.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aldehyde Proton (-CHO): A singlet around δ 9.9-10.1 ppm.

-

Indole Protons: Aromatic protons on the indole ring will appear in the region of δ 7.2-8.3 ppm. The C2-H proton will likely be a singlet.

-

Isopropyl Group Protons (-CH(CH₃)₂): A septet for the methine proton (-CH) around δ 4.5-4.8 ppm and a doublet for the two methyl groups (-CH₃) around δ 1.5-1.7 ppm.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Carbonyl Carbon (-CHO): A signal in the downfield region, typically around δ 184-186 ppm.

-

Indole Carbons: Aromatic carbons will resonate in the range of δ 110-140 ppm.

-

Isopropyl Group Carbons (-CH(CH₃)₂): The methine carbon (-CH) will appear around δ 48-52 ppm, and the methyl carbons (-CH₃) will be in the upfield region, around δ 22-25 ppm.

Applications in Drug Development and Medicinal Chemistry

The indole-3-carbaldehyde scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds.[2] The aldehyde group serves as a versatile precursor for the construction of more complex heterocyclic systems through condensation and cyclization reactions.

Signaling Pathways and Therapeutic Targets:

Derivatives of indole-3-carbaldehyde have been shown to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: The indole nucleus is a key component of many anticancer agents. N-substituted indole-3-carbaldehyde derivatives have been investigated for their potential to inhibit cancer cell proliferation.[8]

-

Antioxidant Properties: The electron-rich indole ring can act as a scavenger of free radicals, and various derivatives have been synthesized and evaluated for their antioxidant potential.[9]

-

Antimicrobial and Antiviral Activity: The indole scaffold has been incorporated into molecules with potent activity against a range of pathogens.

The introduction of the N-isopropyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The lipophilicity conferred by the isopropyl group can enhance membrane permeability and influence protein-ligand interactions.

Caption: Potential drug development pathways from this compound.

Conclusion

This compound represents a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the rich chemistry of the indole-3-carbaldehyde scaffold provide a robust platform for the generation of diverse chemical libraries. The N-isopropyl substituent offers a means to fine-tune the physicochemical and biological properties of the resulting molecules, making it a compound of significant interest for medicinal chemists. Further exploration of this and related derivatives is warranted to unlock their full therapeutic potential.

References

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). Retrieved from [Link]

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved from [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.

-

indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. Retrieved from [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation | Request PDF. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved from [Link]

- US7067676B2 - N-alkylation of indole derivatives. (n.d.). Google Patents.

-

Scope of the N‐alkylation of indolines with alcohols. [a] Experimental... (n.d.). ResearchGate. Retrieved from [Link]

-

Indole-3-carboxaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. Retrieved from [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (n.d.). MDPI. Retrieved from [Link]

- US3012040A - Process for n-alkylation of indoles. (n.d.). Google Patents.

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 9. derpharmachemica.com [derpharmachemica.com]

The Genesis and Synthetic Evolution of N-isopropyl indole-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropyl indole-3-carboxaldehyde, a derivative of the versatile indole-3-carboxaldehyde scaffold, has emerged as a significant building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparative methods. We delve into the mechanistic underpinnings of key synthetic transformations, offering field-proven insights into experimental choices and protocol optimization. Detailed, step-by-step methodologies for the synthesis of its parent compound and its N-isopropylation are provided, alongside a discussion of its evolving role in drug discovery. This guide is intended to serve as an authoritative resource for researchers leveraging this compound in the development of novel therapeutics.

Introduction: The Indole Nucleus and the Significance of N-Alkylation

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Indole-3-carboxaldehyde (I3A), a naturally occurring derivative, serves as a crucial intermediate in the biosynthesis of various indole alkaloids and as a versatile precursor in synthetic organic chemistry.[2][3] The reactivity of both the indole nitrogen and the C3-aldehyde group allows for diverse functionalization, making I3A a cornerstone for the construction of complex molecular architectures.[4]

N-alkylation of the indole ring is a fundamental transformation that significantly modulates the physicochemical and pharmacological properties of indole derivatives. The introduction of an alkyl group at the N1 position can enhance lipophilicity, alter metabolic stability, and influence binding affinity to biological targets. The isopropyl group, in particular, can introduce steric bulk and specific hydrophobic interactions, which can be advantageous in drug design. This guide focuses specifically on the N-isopropyl derivative of indole-3-carboxaldehyde, exploring its history and synthesis.

Historical Perspective and Discovery

While the parent compound, indole-3-carboxaldehyde, has been known for over a century, the specific history of the first synthesis of N-isopropyl indole-3-carboxaldehyde (CAS 151409-84-6) is not prominently documented in seminal, standalone publications. Its emergence in the chemical literature appears to be more as a readily accessible intermediate in broader synthetic campaigns, particularly in the exploration of indole derivatives for various therapeutic applications.

Early methods for the N-alkylation of indoles, dating back to the mid-20th century, often involved the use of strong bases to deprotonate the indole nitrogen followed by reaction with an alkyl halide. A 1958 patent, for instance, describes a process for the N-alkylation of various indole derivatives, highlighting the challenges of controlling the reaction and the use of excess reagents in earlier methods.[5] The development of phase-transfer catalysis in the 1970s provided a milder and more efficient alternative for N-alkylation reactions. It is highly probable that the first synthesis of N-isopropyl indole-3-carboxaldehyde was achieved using one of these classical N-alkylation approaches, though a specific pioneering publication has not been identified through recent comprehensive searches. The compound is now commercially available from several suppliers, indicating its utility in contemporary research and development.[6][7]

Synthetic Methodologies

The synthesis of N-isopropyl indole-3-carboxaldehyde is a two-step process, beginning with the formylation of indole to produce indole-3-carboxaldehyde, followed by the N-isopropylation of this intermediate.

Synthesis of the Precursor: Indole-3-carboxaldehyde

The most common and industrially scalable method for the synthesis of indole-3-carboxaldehyde is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C3 position due to the higher electron density at this position, which is stabilized by the nitrogen atom.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Caption: General mechanism for the N-alkylation of indole-3-carboxaldehyde.

[8] Materials:

-

Indole-3-carboxaldehyde

-

2-Bromopropane (or 2-Iodopropane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (for recrystallization, optional)

Procedure:

-

To a mixture of indole-3-carboxaldehyde and anhydrous potassium carbonate in acetonitrile and a small amount of DMF, add 2-bromopropane.

-

Heat the resulting mixture to reflux (approximately 82-84 °C) for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), and then evaporate the solvents under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N-isopropyl indole-3-carboxaldehyde.

Data for N-isopropyl indole-3-carboxaldehyde:

| Property | Value |

|---|---|

| CAS Number | 151409-84-6 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Solid (color may vary) |

| Boiling Point | ~325.6 °C (predicted) |

Role in Drug Discovery and Future Outlook

While specific, extensive biological studies on N-isopropyl indole-3-carboxaldehyde are not widely published, its parent molecule and other N-substituted derivatives are of significant interest in drug discovery. Indole-3-carboxaldehyde itself has been investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties. [9][10] The N-isopropyl moiety can be strategically employed to enhance the drug-like properties of a lead compound. For instance, in the development of antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a target for pain and inflammation, various substituted indole and oxindole derivatives have been explored. [6]The N-isopropyl group can contribute to favorable interactions within the binding pocket of a target protein.

The future of N-isopropyl indole-3-carboxaldehyde in drug discovery lies in its continued use as a versatile intermediate for the synthesis of compound libraries. Its straightforward synthesis and the ability to further elaborate the aldehyde functionality make it an attractive starting material for the exploration of new chemical space in the quest for novel therapeutic agents.

References

-

1-isopropyl-1H-indole-3-carbaldehyde. Santa Cruz Biotechnology.

-

Qi, Y., et al. (2025). Discovery of novel oxindole derivatives as TRPA1 antagonists with potent analgesic activity for pain treatment. Bioorganic Chemistry, 154, 108088.

- Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.

-

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde. BenchChem.

- Williams, J. H. (1961). U.S. Patent No. 3,012,040. Washington, DC: U.S.

- Zhang, D., & Liebeskind, L. S. (1996). A Versatile Synthesis of 3-Substituted Indolines and Indoles. The Journal of Organic Chemistry, 61(7), 2594–2595.

-

This compound. Matrix Scientific.

- Sabatino, V., Staub, D., & Ward, T. R. (2021). Synthesis of N-substituted indole precursors 6a and 6b.

- Nagaraja, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- Sundberg, R. J., et al. (1974). Cyclization of N-(2,2-diethoxyethyl)anilines to indoles with titanium tetrachloride. The Journal of Organic Chemistry, 39(17), 2546–2550.

- Singh, P., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(9), 1205-1211.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.

- Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.

- Han, L., et al. (2025). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Horticulturae, 11(3), 263.

-

The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Zhang, D., & Liebeskind, L. S. (1996). A Versatile Synthesis of 3-Substituted Indolines and Indoles. The Journal of Organic Chemistry, 61(7), 2594–2595.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Smith, G. F. (1954). The Vilsmeier-Haack-Arnold Acylation Reaction. Organic Syntheses, 34, 57.

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2022). Molecules, 27(19), 6529.

Sources

- 1. This compound , 98+% , 151409-84-6 - CookeChem [cookechem.com]

- 2. N-(Aminoalkyl)imide antineoplastic agents. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

- 6. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. Indole synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

A Theoretical Investigation of 1-Isopropyl-1H-indole-3-carbaldehyde: A Technical Guide for Drug Discovery and Molecular Engineering

Abstract

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide presents a comprehensive framework for the theoretical investigation of 1-Isopropyl-1H-indole-3-carbaldehyde, a promising but under-characterized member of this family. By leveraging robust computational methodologies, we aim to elucidate its structural, spectroscopic, and electronic properties. This document serves as a detailed protocol for researchers, scientists, and drug development professionals, outlining the necessary steps to perform a thorough in-silico analysis, from geometry optimization and spectroscopic prediction to molecular docking simulations. The insights derived from such studies are invaluable for accelerating the design and development of novel indole-based therapeutics.

Introduction: The Significance of N-Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets. The substitution at the N1 position of the indole ring plays a critical role in modulating the molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The introduction of an isopropyl group at this position, to yield this compound (Molecular Formula: C₁₂H₁₃NO, Molecular Weight: 187.24 g/mol [1]), is anticipated to enhance lipophilicity and introduce specific steric constraints that can be exploited for targeted drug design.

While the parent compound, 1H-indole-3-carbaldehyde, has been the subject of extensive experimental and computational studies, the isopropyl derivative remains largely unexplored. Theoretical studies, therefore, present a powerful and cost-effective approach to predict its molecular properties and guide future experimental work. This guide will delineate the application of Density Functional Theory (DFT) and other computational tools to build a comprehensive profile of this molecule.

Computational Methodology: A Validated Approach

The foundation of a reliable theoretical study lies in the selection of an appropriate computational method and basis set. For organic molecules of this nature, DFT has proven to be a highly effective tool, offering a favorable balance between accuracy and computational cost.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a widely used and well-validated choice for such calculations. To ensure a high degree of accuracy, the 6-311++G(d,p) basis set is recommended. This basis set is extensive, including diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-uniform distribution of electron density in the molecule.

Spectroscopic Predictions

Once the optimized geometry is obtained, a frequency calculation at the same level of theory should be performed. This not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical predictions of the vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

-

Vibrational Spectra: The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors, allowing for a more direct comparison with experimental data.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic chemical shifts (¹H and ¹³C NMR) with high accuracy.

-

Electronic Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

The following diagram illustrates the comprehensive workflow for the theoretical analysis of this compound.

Caption: A flowchart illustrating the key steps in the theoretical analysis of this compound.

Predicted Molecular Geometry

The optimized geometry of this compound is expected to retain the planarity of the indole ring system. The isopropyl group, however, will introduce a region of steric bulk. The C-N-C bond angle of the isopropyl group and the dihedral angles associated with its rotation will be of particular interest. A comparison of the predicted bond lengths and angles with those of the parent 1H-indole-3-carbaldehyde will reveal the electronic influence of the N-alkylation.

| Parameter | 1H-Indole-3-carbaldehyde (Reference) | This compound (Predicted) |

| C=O Bond Length (Å) | ~1.22 | ~1.22 |

| C3-C(aldehyde) Bond Length (Å) | ~1.46 | ~1.46 |

| N1-C2 Bond Length (Å) | ~1.38 | ~1.39 |

| N1-C(isopropyl) Bond Length (Å) | N/A | ~1.48 |

Table 1: A comparison of selected predicted bond lengths for 1H-indole-3-carbaldehyde and this compound.

Spectroscopic Profile: A Theoretical Fingerprint

The predicted spectra serve as a valuable "fingerprint" for the molecule, which can be used to confirm its identity in a laboratory setting.

Vibrational Analysis

The calculated FT-IR and Raman spectra will exhibit characteristic vibrational modes. Key expected frequencies include:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (aldehyde) | ~1650-1680 |

| C-H Stretch (aromatic) | ~3000-3100 |

| C-H Stretch (aliphatic - isopropyl) | ~2850-2980 |

| Indole Ring Vibrations | ~1400-1600 |

Table 2: Predicted characteristic vibrational frequencies for this compound.

NMR Analysis

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. The isopropyl group will introduce a characteristic septet for the methine proton and a doublet for the methyl protons in the ¹H NMR spectrum. The N-alkylation is also expected to cause a downfield shift of the adjacent indole ring protons compared to the parent compound.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO will likely be centered on the electron-withdrawing carbaldehyde group. This distribution suggests that the indole ring is susceptible to electrophilic attack, while the carbaldehyde group is a site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution within the molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. The MEP surface of this compound will highlight the electronegative oxygen atom of the carbaldehyde group as a site of negative potential.

Molecular Docking: A Glimpse into Biological Activity

To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed. This involves simulating the interaction of the molecule with the active site of a specific protein target. Given the prevalence of indole derivatives as kinase inhibitors, a relevant target could be a protein kinase involved in cancer signaling pathways.

Molecular Docking Protocol

-

Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Use the DFT-optimized structure of this compound as the input ligand.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding mode and affinity of the ligand within the protein's active site.

-

Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. A lower binding energy generally indicates a more favorable interaction.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound. By employing DFT and molecular docking simulations, researchers can gain significant insights into the structural, spectroscopic, and biological properties of this molecule. The predictive power of these computational methods can guide synthetic efforts, accelerate the identification of lead compounds, and ultimately contribute to the development of novel indole-based therapeutics. The methodologies described herein are robust, well-validated, and readily applicable to the study of other novel molecular entities in the field of drug discovery.

References

-

Fatima, A., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Polycyclic Aromatic Compounds, 43(1), 1-25. [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

PubChem. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 1-Isopropyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Isopropyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a derivative of indole-3-carbaldehyde, this molecule holds potential as a versatile building block for the development of novel therapeutic agents and functional materials. This document, intended for a scientific audience, synthesizes available data on its properties, synthesis, and characterization, offering field-proven insights and detailed experimental protocols to support further research and development.

Molecular and Physicochemical Profile

This compound is an N-substituted indole derivative. The introduction of an isopropyl group at the nitrogen atom of the indole ring influences its steric and electronic properties, thereby modulating its reactivity and potential biological activity compared to the parent indole-3-carbaldehyde.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 151409-84-6 | [1] |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Predicted Boiling Point | 325.6 ± 15.0 °C | |

| Predicted Density | 1.06 ± 0.1 g/cm³ |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-alkylation of indole-3-carbaldehyde. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an isopropyl halide.

Conceptual Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of Indole-3-carbaldehyde

This protocol is adapted from general procedures for the N-alkylation of indoles.[2]

Materials:

-

Indole-3-carbaldehyde

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

2-Bromopropane or 2-Iodopropane

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve indole-3-carbaldehyde (1 equivalent) in anhydrous DMSO or DMF.

-

Deprotonation: Add a base, such as potassium hydroxide (2 equivalents) or sodium hydride (1.2 equivalents), portion-wise to the solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation of the indole nitrogen. The choice of base is critical; sodium hydride offers a more anhydrous and often faster reaction, while potassium hydroxide is a more economical and readily available option.

-

Alkylation: Add 2-bromopropane or 2-iodopropane (1.5-2 equivalents) dropwise to the reaction mixture. The use of an iodide salt can accelerate the reaction due to the Finkelstein reaction in situ if a bromide is used.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting material (indole-3-carbaldehyde) and the appearance of a new, less polar spot indicates the formation of the product.

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining DMF/DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.

-

Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield this compound. Confirm the identity and purity of the final product using spectroscopic methods (NMR, IR, and MS).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous N-substituted indole-3-carbaldehydes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group, the indole ring protons, and the aldehyde proton.

-

Aldehyde Proton: A singlet in the downfield region, typically around δ 9-10 ppm.

-

Indole Ring Protons: Aromatic protons on the indole core will appear in the region of δ 7-8.5 ppm. The proton at the C2 position will likely be a singlet, while the protons on the benzene ring will exhibit characteristic coupling patterns (doublets, triplets, or multiplets).

-

Isopropyl Group: A septet for the methine proton (-CH) around δ 4.5-5.0 ppm, coupled to the six methyl protons. Two doublets for the diastereotopic methyl protons (-CH₃) around δ 1.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: The aldehyde carbonyl carbon will be observed in the highly deshielded region of the spectrum, around δ 185 ppm.

-

Indole Ring Carbons: The aromatic and heterocyclic carbons of the indole ring will resonate in the range of δ 110-140 ppm.

-

Isopropyl Group Carbons: The methine carbon will appear around δ 45-50 ppm, and the methyl carbons will be in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

C=O Stretch: A strong absorption band corresponding to the aldehyde carbonyl stretch is expected in the region of 1650-1680 cm⁻¹.

-

C-H Stretch (Aldehyde): A characteristic C-H stretching vibration for the aldehyde proton may be observed as a weaker band around 2720-2820 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the indole ring is expected in the region of 1300-1360 cm⁻¹.

Solubility and Handling

Solubility Profile

Based on the properties of similar indole derivatives, this compound is expected to be soluble in common organic solvents such as:

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Chloroform

-

Ethyl acetate

-

Acetone

It is anticipated to have limited solubility in non-polar solvents like hexane and low solubility in water.

Safety and Handling